Superior Synthetic Yield in Pyrazole Core Assembly via β-Ketonitrile Cyclocondensation
In the synthesis of 5-aminopyrazole derivatives using β-ketonitrile cyclocondensation, the reaction with a 1-phenylcyclopropyl-substituted β-ketonitrile and phenylhydrazine achieves a yield of 85-93%, which is significantly higher than that for a 4-bromophenyl analog (80-88%) under identical conditions . This demonstrates the favorable impact of the 1-phenylcyclopropyl group on the reaction's efficiency.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 85-93% |
| Comparator Or Baseline | 2-(1-(4-Bromophenyl)cyclopropyl)-3-oxopropanenitrile with phenylhydrazine |
| Quantified Difference | 5-13% higher yield for the target compound |
| Conditions | EtOH, reflux, 12 h |
Why This Matters
Higher synthetic yield directly reduces material costs and waste, making this specific precursor more efficient and economical for large-scale preparation of phenylcyclopropyl-pyrazole libraries.
